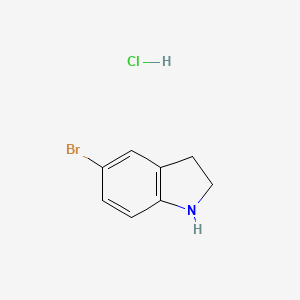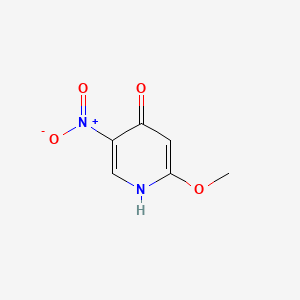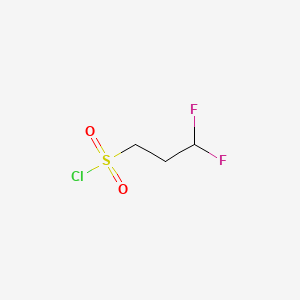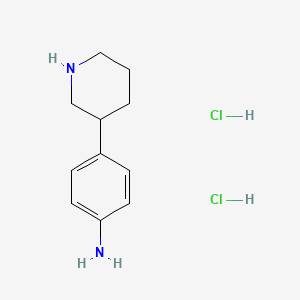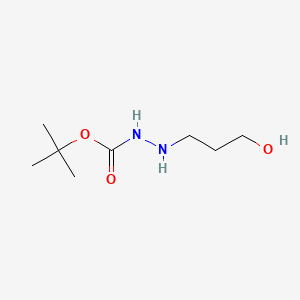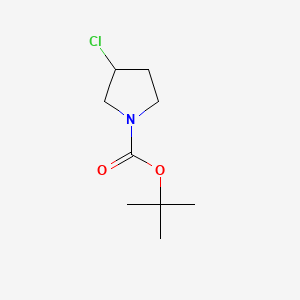
(R)-tert-Butyl 3-chloropyrrolidine-1-carboxylate
Overview
Description
The description of a chemical compound includes its IUPAC name, common names, and structural formula. It may also include its role or uses in various industries or research.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the starting materials, reaction conditions, catalysts, and the yield of the product.Molecular Structure Analysis
This involves analyzing the molecular structure of the compound. It includes the types of bonds (covalent, ionic, etc.), bond lengths and angles, and the spatial arrangement of atoms (stereochemistry).Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, reaction conditions, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound. It includes melting point, boiling point, solubility, density, molar mass, polarity, and reactivity.Scientific Research Applications
-
Biopharmaceutical Formulations
- Field : Pharmaceutical Science
- Application : Tert-butyl alcohol is used for the lyophilization of pharmaceuticals . Its advantages include increased solubility of hydrophobic drugs, enhanced product stability, shorter reconstitution time, and decreased processing time .
- Methods : The work investigates the interactions between two model proteins, lactate dehydrogenase and myoglobin, and various excipients in the presence of tert-butyl alcohol . They thermally characterized mixtures of these components by differential scanning calorimetry and freeze-drying microscopy .
- Results : Both experiments and simulations revealed that tert-butyl alcohol had a detrimental impact on the recovery of the two investigated proteins .
-
Molecular Parameters Determination
- Field : Physical Chemistry
- Application : High-resolution rotational spectroscopy is used to detect the rotational spectra of the products of a chemical reaction in the gas phase .
- Methods : A broadband chirped-pulse Fourier transform microwave spectrometer was used to detect the rotational spectra of the products of a chemical reaction in the gas phase from 1-18 GHz under the supersonic expansion condition .
- Results : The rotational spectral parameters (rotational constant, quadrupole coupling constant and centrifugal distortion constant) of these isotopologues were determined .
-
Deprotection of tert-Butyl Esters
- Field : Organic Chemistry
- Application : A catalytic protocol for mild OtBu deprotection using two commercial reagents .
- Methods : The protocol uses the tris-4-bromophenylamminium radical cation, commonly known as magic blue (MB•+), and triethylsilane .
- Results : The paper reports a successful deprotection of OtBu groups .
-
Porphyrin-based Covalent Organic Frameworks
- Field : Biomaterials Science
- Application : The integration of naturally occurring porphyrin molecules, renowned for their inherent rigidity and conjugate planarity, as building blocks in Covalent Organic Frameworks (COFs) has garnered significant attention . This strategic incorporation addresses the limitations associated with free-standing porphyrins, resulting in the creation of well-organized porous crystal structures with molecular-level directional arrangements .
- Methods : This review comprehensively explores the synthesis and modulation strategies employed in the development of porphyrin-based COFs .
- Results : The unique optical, electrical, and biochemical properties inherent to porphyrin molecules endow these COFs with diversified applications, particularly in the realm of biology .
-
Zwitterionic Dendrimers
- Field : Polymer Science
- Application : The design and subsequent synthesis of dendrimers that are highly charged while having zero net charge, that is zwitterionic dendrimers that are potential candidates for biomedical applications .
- Methods : The synthesis of charge-neutral carboxybetaine and sulfobetaine zwitterionic dendrimers was fully optimized .
- Results : The various zwitterionic dendrimers were extensively characterized .
-
Living Radical Polymerization
- Field : Polymer Chemistry
- Application : Living radical polymerization (LRP) of tert-butyl acrylate (tBA) was carried out via dispersion and soap-free emulsion polymerization .
- Methods : The process was mediated by cobalt porphyrin [cobalt tetramethoxyphenylporphyrin, (TMOP)Co(II)] and initiated by 2,2′-azobis[2-(2-imidazolin-2-yl)propane] dihydrochloride (VA-044) .
- Results : The living character was demonstrated by the linear first-order kinetics .
-
Chitosan and Its Derivatives in Biomedical Applications
- Field : Biomaterials Science
- Application : Chitosan, a versatile biopolymer derived from chitin, has garnered significant attention in various biomedical applications due to its unique properties, such as biocompatibility, biodegradability, and mucoadhesiveness . This review provides an overview of the diverse applications of chitosan and its derivatives in the antibacterial, anticancer, wound healing, and tissue engineering fields .
- Methods : The review comprehensively explores the synthesis and modulation strategies employed in the development of chitosan-based applications and delves into their multifaceted applications in biological contexts .
- Results : The extensive range of applications for chitosan in pharmaceutical and biomedical sciences is not only highlighted by the comprehensive scope of this review, but it also establishes it as a fundamental component for forthcoming research in biomedicine .
-
Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates
- Field : Organic Chemistry
- Application : A catalytic protocol for mild OtBu deprotection using two commercial reagents: the tris-4-bromophenylamminium radical cation, commonly known as magic blue (MB•+), and triethylsilane .
- Methods : Magic blue catalytically facilitates the cleavage of the C−O bond in tert-butyl carbamates, carbonates, esters, and ethers in a high isolated yield of up to 95%, and sacrificial triethylsilane accelerates the reaction .
- Results : The paper reports a successful deprotection of OtBu groups .
-
Direct Synthesis of Tertiary Butyl Esters
- Field : Organic Chemistry
- Application : Tertiary butyl esters find large applications in synthetic organic chemistry . A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems .
- Methods : The resultant flow process was more efficient, versatile .
- Results : The paper reports a successful synthesis of tertiary butyl esters .
Safety And Hazards
This involves understanding the safety measures that need to be taken while handling the compound and the hazards associated with it. It includes toxicity, flammability, environmental impact, and first aid measures.
Future Directions
This involves discussing the potential future applications or research directions of the compound. It could include potential uses in various industries, medicinal applications, or areas for further research.
properties
IUPAC Name |
tert-butyl (3R)-3-chloropyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClNO2/c1-9(2,3)13-8(12)11-5-4-7(10)6-11/h7H,4-6H2,1-3H3/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFJADPWUALFXHF-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00693552 | |
| Record name | tert-Butyl (3R)-3-chloropyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00693552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-tert-Butyl 3-chloropyrrolidine-1-carboxylate | |
CAS RN |
1289585-27-8 | |
| Record name | 1-Pyrrolidinecarboxylic acid, 3-chloro-, 1,1-dimethylethyl ester, (3R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1289585-27-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl (3R)-3-chloropyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00693552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



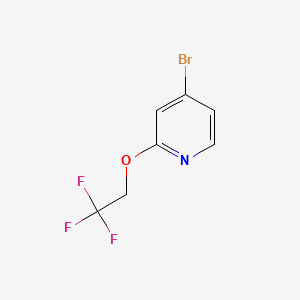
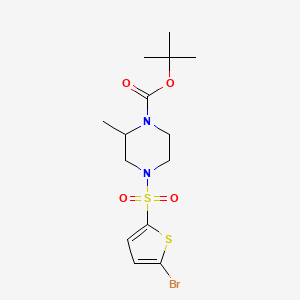
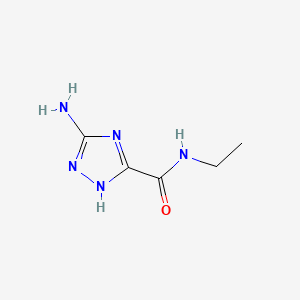
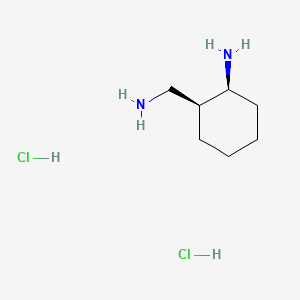
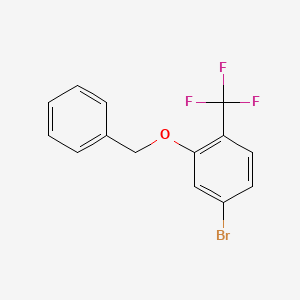
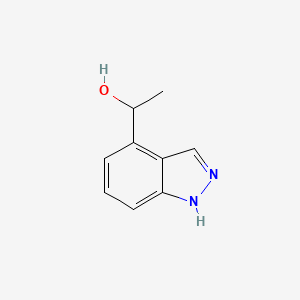
![3-Phenyl-4,5,6,7-tetrahydro-1,2,3-triazolo[1,5-A]pyrazine hydrochloride](/img/structure/B595653.png)
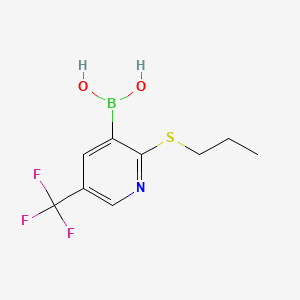
![propan-2-yl (Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]-5-oxocyclopentyl]hept-5-enoate](/img/structure/B595657.png)
